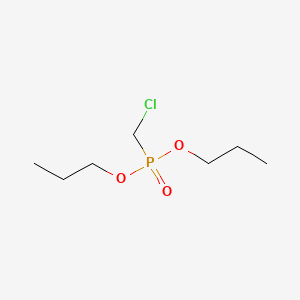
(Ethylenedithio)diacetic acid
Vue d'ensemble
Description
(Ethylenedithio)diacetic acid is a linear aliphatic thiopolycarboxylic acid with the molecular formula C6H10O4S2 and a molecular weight of 210.27 g/mol . This compound is known for its unique structure, which includes two carboxylic acid groups and a central ethylene bridge flanked by sulfur atoms. It is used in various chemical applications due to its reactivity and ability to form stable complexes with metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Ethylenedithio)diacetic acid can be synthesized through the reaction of thioglycolic acid with 1,2-dibromoethane. The reaction typically involves mixing thioglycolic acid, water, ethanol, and sodium hydroxide, followed by the addition of 1,2-dibromoethane under reflux conditions with strong agitation over a period of three hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethylenedithio)diacetic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols under appropriate conditions.
Substitution: The hydrogen atoms in the carboxylic acid groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(Ethylenedithio)diacetic acid has several scientific research applications:
Chemistry: It is used in the spectrophotometric titration of mercury(II) ions.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metal ion interactions in biological systems.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Ethylenedithio)diacetic acid involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as ligands, binding to metal ions and stabilizing them. This property is particularly useful in analytical chemistry for the detection and quantification of metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dithiodiglycolic acid: Similar structure but with different functional groups.
2,2’-Dithiodibenzoic acid: Contains aromatic rings instead of an ethylene bridge.
2,2’-Thiodiacetic acid: Similar but lacks the second sulfur atom.
Uniqueness
(Ethylenedithio)diacetic acid is unique due to its combination of two carboxylic acid groups and two sulfur atoms flanking an ethylene bridge. This structure provides distinct reactivity and complexation properties compared to other thiopolycarboxylic acids .
Propriétés
IUPAC Name |
2-[2-(carboxymethylsulfanyl)ethylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2/c7-5(8)3-11-1-2-12-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQMORVULNZXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(=O)O)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309760 | |
| Record name | (Ethylenedithio)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7244-02-2 | |
| Record name | 7244-02-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Ethylenedithio)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Ethylenedithio)diacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (Ethylenedithio)diacetic acid contribute to the synthesis of novel materials?
A1: this compound serves as a molecular precursor for synthesizing nitrogen and sulfur-doped carbon nanodots (CNDs) []. This "single" molecular precursor approach, containing both carbon and the sulfur dopant atoms within the same molecule, allows for a controlled doping process at the molecular level []. This method offers insights into the effects of doping on the CNDs' electronic structure and their potential applications in optoelectronic devices.
Q2: What is the impact of using this compound on the optical properties of the synthesized materials?
A2: Utilizing this compound as a precursor in CND synthesis leads to the emergence of new light absorption and photoluminescence bands around 500 nm []. These optical properties are attributed to the nitrogen and sulfur doping, resulting in broadband electroluminescence covering the visible light range (500-700 nm) []. This characteristic makes these doped CNDs suitable for applications like white light-emitting diodes (LEDs) [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(4-methylphenyl)methyl]aniline](/img/structure/B1362452.png)




![2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1362461.png)
